molecular formula C16H16ClNO4 B5588987 2-(2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide

2-(2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B5588987
M. Wt: 321.75 g/mol
InChI Key: WBVWWRGOISSXKC-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C16H16ClNO4 and its molecular weight is 321.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.0767857 g/mol and the complexity rating of the compound is 355. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Pesticide Applications

Research on derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, which share structural similarities with the target compound, suggests potential applications in the development of new pesticides. X-ray powder diffraction characterized these derivatives, indicating their utility in agricultural science as potential pesticides (Olszewska, Tarasiuk, & Pikus, 2009).

Antiviral Research

A novel anilidoquinoline derivative closely related to the target compound demonstrated significant antiviral and antiapoptotic effects in vitro, particularly against Japanese encephalitis. This suggests that compounds within this chemical family may hold therapeutic potential for treating viral infections (Ghosh et al., 2008).

Material Science and Crystallography

Investigations into the crystal structures of chloroacetamide derivatives, including those structurally akin to "2-(2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide," have provided insights into their solid-state properties. These studies contribute to our understanding of material characteristics and could inform the development of new materials with specific desirable properties (Saravanan et al., 2016).

Anticancer Drug Development

Research into N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide highlighted its potential as an anticancer drug. By targeting the VEGFr receptor, this compound, similar in structure to the target molecule, could offer a basis for developing new anticancer therapies (Sharma et al., 2018).

Inhibition of Fatty Acid Synthesis

Chloroacetamides, including 2-chloro-N-(2, 6-diethylphenyl)-N-(methoxymethyl) acetamide and related compounds, have been studied for their selective herbicidal properties, particularly in inhibiting fatty acid synthesis in certain plant species. This application suggests potential agricultural uses for structurally related chloroacetamide derivatives (Weisshaar & Böger, 1989).

Mechanism of Action

There is no available information on the mechanism of action of "2-(2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide" .

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4/c1-20-11-7-8-13(15(9-11)21-2)18-16(19)10-22-14-6-4-3-5-12(14)17/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVWWRGOISSXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.